4-Chloro-2-ethynyl-1,3-thiazole
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Overview
Description
4-Chloro-2-ethynyl-1,3-thiazole is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a chlorine atom and an ethynyl group attached to the thiazole ring makes this compound unique. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-chloro-2-ethynyl-1,3-thiazole, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Thiazole compounds are known to interact with their targets in a variety of ways . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Thiazole derivatives have been shown to activate or inhibit various biochemical pathways . The effects on these pathways can lead to a range of downstream effects, potentially influencing cellular processes such as metabolism, signal transduction, and gene expression.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These effects suggest that this compound could potentially have a wide range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethynyl-1,3-thiazole typically involves the reaction of 2-ethynylthiazole with a chlorinating agent. One common method is the chlorination of 2-ethynylthiazole using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Ethynylthiazole+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethynyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Electrophilic Addition: Halogens (e.g., Br2) or hydrogen halides (e.g., HCl) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products Formed
Substitution Products: Compounds with various functional groups replacing the chlorine atom.
Addition Products: Compounds with halogen or hydrogen halide addition to the ethynyl group.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Scientific Research Applications
4-Chloro-2-ethynyl-1,3-thiazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Ethynylthiazole: Lacks the chlorine atom, making it less reactive in substitution reactions.
4-Chloro-1,3-thiazole: Lacks the ethynyl group, reducing its ability to participate in addition reactions.
2-Chloro-1,3-thiazole: Similar structure but different substitution pattern, leading to different reactivity.
Uniqueness
4-Chloro-2-ethynyl-1,3-thiazole is unique due to the presence of both a chlorine atom and an ethynyl group, which confer distinct reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
4-chloro-2-ethynyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNS/c1-2-5-7-4(6)3-8-5/h1,3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAUISVONRJCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=CS1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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